molecular formula C7H6N2S B15335855 3-Isothiocyanato-5-methylpyridine

3-Isothiocyanato-5-methylpyridine

Cat. No.: B15335855
M. Wt: 150.20 g/mol
InChI Key: WVCBLLBNDBEGQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isothiocyanato-5-methylpyridine is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the third position of a pyridine ring, which also has a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Isothiocyanato-5-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-methylpyridine with thiophosgene. The reaction typically proceeds under mild conditions, with the amine group being converted to the isothiocyanate group. Another method involves the use of carbon disulfide and a base, such as sodium hydride, to form a dithiocarbamate intermediate, which is then desulfurized using iron(III) chloride to yield the isothiocyanate .

Industrial Production Methods

For industrial-scale production, the synthesis of this compound often involves the use of safer and more cost-effective reagents. One such method includes the reaction of 3-amino-5-methylpyridine with phenyl isothiocyanate under nitrogen protection and mild conditions . This method is advantageous due to its low toxicity, low cost, and high yield.

Chemical Reactions Analysis

Types of Reactions

3-Isothiocyanato-5-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Isothiocyanato-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isothiocyanato-5-methylpyridine involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is the basis for its use in forming thioureas and other derivatives. Additionally, the compound can activate stress response pathways, such as the Nrf2 pathway, which plays a role in its antioxidative and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Isothiocyanato-5-methylpyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and the types of reactions it undergoes

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

3-isothiocyanato-5-methylpyridine

InChI

InChI=1S/C7H6N2S/c1-6-2-7(9-5-10)4-8-3-6/h2-4H,1H3

InChI Key

WVCBLLBNDBEGQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1)N=C=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.